molecular formula C16H18N2O5 B1597969 4-(1-Adamantyl)-2,6-dinitrophenol CAS No. 313648-62-3

4-(1-Adamantyl)-2,6-dinitrophenol

Cat. No. B1597969
M. Wt: 318.32 g/mol
InChI Key: KDXFWZBDGTUMLL-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with a formula of C10H16. It can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1,2-Dehydroadamantanes (adamantenes) do not occur in a free form, and can be found only as intermediates .


Molecular Structure Analysis

The molecular structure of adamantane derivatives has been studied using various techniques such as solid-state NMR spectroscopy and X-ray crystallography . The crystal structure of these compounds has been determined by X-ray analysis .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and is known for its rigidity and virtually stress-free nature . The excellent thermal stability of adamantane-containing poly(dialkyl fumarate)s has been confirmed by thermogravimetric analysis .

Safety And Hazards

Adamantane derivatives should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework is a promising line of research in adamantane chemistry . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

4-(1-adamantyl)-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-15-13(17(20)21)4-12(5-14(15)18(22)23)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11,19H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXFWZBDGTUMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385406
Record name 4-(1-adamantyl)-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Adamantyl)-2,6-dinitrophenol

CAS RN

313648-62-3
Record name 4-(1-adamantyl)-2,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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